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Compound of Interest

Compound Name: GSK319347A

Cat. No.: B1672380 Get Quote

For researchers, scientists, and drug development professionals, this guide offers an objective

comparison of the TANK-binding kinase 1 (TBK1) inhibitor GSK319347A against other notable

TBK1 inhibitors. The information is presented with supporting experimental data and detailed

protocols to aid in the selection of the most appropriate research tools.

TANK-binding kinase 1 (TBK1) is a critical serine/threonine kinase that plays a pivotal role in

innate immunity, inflammation, autophagy, and oncogenesis. Its involvement in diverse

signaling pathways has made it an attractive target for therapeutic intervention. This guide

provides a comparative analysis of GSK319347A and other well-characterized TBK1 inhibitors,

focusing on their biochemical potency, selectivity, and cellular activity.

Performance Comparison of TBK1 Inhibitors
The following tables summarize the biochemical potency (IC50) of GSK319347A and other

prominent TBK1 inhibitors against TBK1 and other related kinases. Lower IC50 values indicate

higher potency.
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Inhibitor
TBK1 IC50

(nM)
IKKε IC50 (nM) IKK2 IC50 (nM)

Other Notable

Targets (IC50)

GSK319347A 93[1][2] 469[1][2] 790[1][2]

Exhibits excellent

selectivity

against CDK2

and AurB.[1]

BX795 6[3] 41[3] - PDK1 (6 nM)[3]

MRT67307 19[3] 160[3] -
ULK1 (45 nM),

ULK2 (38 nM)[3]

GSK8612 pIC50 = 6.8 - -

Highly selective

with no

significant off-

targets within a

10-fold affinity

window.

Amlexanox ~1000-2000 ~1000-2000 >10000 -

BAY-985 1.5 - - -

Note: IC50 values can vary depending on the assay conditions. Data presented here is for

comparative purposes.

Selectivity Profiles
GSK319347A is a dual inhibitor of TBK1 and IKKε.[1][2] It demonstrates good selectivity, with

over 100-fold greater potency for IKKε compared to IKKα and IKKβ, and is also selective

against a panel of other kinases. Notably, it shows excellent selectivity against the cell-cycle

kinases CDK2 and Aurora B.[1]

GSK8612 is distinguished by its high selectivity for TBK1. Kinome profiling has shown no

significant off-target binding within a 10-fold affinity window of its TBK1 binding affinity, making

it an ideal tool for specifically probing TBK1 biology.
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BX795 and MRT67307, while potent TBK1 inhibitors, exhibit a broader range of off-target

activities.[4] For instance, BX795 is also a potent inhibitor of PDK1, and MRT67307 inhibits

ULK1 and ULK2, which are key regulators of autophagy.[3] This polypharmacology should be

considered when interpreting experimental results.

Amlexanox is a less potent but specific inhibitor of both TBK1 and IKKε.[5] It has been shown

to have no significant effect on the canonical IκB kinases IKKα and IKKβ at concentrations that

inhibit TBK1 and IKKε.[5]

BAY-985 is a highly potent and selective ATP-competitive inhibitor of TBK1.[3]

Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental context, the following diagrams

illustrate the TBK1 signaling pathway and common experimental workflows for assessing

inhibitor activity.
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Caption: Simplified TBK1 signaling pathway.
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Caption: General workflow for an in vitro TBK1 kinase assay.
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Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols
In Vitro TBK1 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is designed to measure the enzymatic activity of recombinant TBK1 and assess

the potency of inhibitors.
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Materials:

Recombinant human TBK1 enzyme

TBK1 substrate (e.g., IRF3tide peptide)

ATP

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

Test inhibitor (e.g., GSK319347A) dissolved in DMSO

ADP-Glo™ Kinase Assay Kit (Promega)

White, opaque 384-well assay plates

Plate reader capable of measuring luminescence

Procedure:

Prepare serial dilutions of the test inhibitor in kinase buffer. The final DMSO concentration in

the assay should be kept constant (e.g., 1%).

In a 384-well plate, add 1 µL of the inhibitor dilution or vehicle (DMSO) to the appropriate

wells.

Add 2 µL of a solution containing recombinant TBK1 enzyme in kinase buffer to each well.

Initiate the kinase reaction by adding 2 µL of a solution containing the TBK1 substrate and

ATP in kinase buffer. The final concentrations of substrate and ATP should be at or near their

Km values for TBK1.

Incubate the plate at 30°C for 60 minutes.

Stop the kinase reaction and measure the amount of ADP produced by following the ADP-

Glo™ Kinase Assay manufacturer's instructions. This typically involves adding 5 µL of ADP-

Glo™ Reagent and incubating for 40 minutes at room temperature, followed by the addition

of 10 µL of Kinase Detection Reagent and a further 30-minute incubation.
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Measure the luminescence using a plate reader.

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control

and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target
Engagement
CETSA is a method to verify the binding of an inhibitor to its target protein in a cellular context.

Materials:

Cell line expressing endogenous or overexpressed TBK1 (e.g., HEK293T, THP-1)

Complete cell culture medium

Test inhibitor (e.g., GSK319347A)

Vehicle control (DMSO)

Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

PCR tubes

Thermal cycler

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

SDS-PAGE and Western blotting reagents

Primary antibody against TBK1

Secondary antibody conjugated to HRP

Chemiluminescence substrate

Procedure:

Culture cells to a sufficient density.
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Treat cells with the test inhibitor at the desired concentration or with vehicle for a specified

time (e.g., 1-2 hours) in complete medium.

Harvest the cells, wash with PBS, and resuspend in PBS containing protease and

phosphatase inhibitors.

Aliquot the cell suspension into PCR tubes.

Heat the tubes at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal

cycler, followed by a 3-minute cooling step at room temperature.

Lyse the cells by a suitable method (e.g., three freeze-thaw cycles using liquid nitrogen and

a 25°C water bath).

Separate the soluble fraction from the aggregated proteins by centrifugation at high speed

(e.g., 20,000 x g) for 20 minutes at 4°C.

Collect the supernatant (soluble fraction) and determine the protein concentration.

Analyze the amount of soluble TBK1 at each temperature by Western blotting using an anti-

TBK1 antibody.

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates

target engagement.

IRF3 Phosphorylation Assay by Western Blot
This assay measures the ability of an inhibitor to block the downstream signaling of TBK1 by

assessing the phosphorylation of its substrate, IRF3.

Materials:

A suitable cell line that activates the TBK1-IRF3 pathway upon stimulation (e.g., THP-1,

L929)

Cell culture medium

Stimulating agent (e.g., poly(I:C), cGAMP, Sendai virus)
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Test inhibitor (e.g., GSK319347A)

Vehicle control (DMSO)

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

SDS-PAGE and Western blotting reagents

Primary antibodies against phospho-IRF3 (Ser396) and total IRF3

Secondary antibody conjugated to HRP

Chemiluminescence substrate

Procedure:

Plate cells and allow them to adhere or stabilize overnight.

Pre-treat the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.

Stimulate the cells with the appropriate agent to activate the TBK1 pathway for a specified

time (e.g., 2-6 hours).

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration.

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF

or nitrocellulose membrane.

Block the membrane and then incubate with the primary antibody against phospho-IRF3

(Ser396).

After washing, incubate with the HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescence substrate and an imaging system.

To ensure equal protein loading, the membrane can be stripped and re-probed with an

antibody against total IRF3 or a loading control protein (e.g., GAPDH, β-actin).
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Quantify the band intensities to determine the effect of the inhibitor on IRF3 phosphorylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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